molecular formula C10H9N3OS B13743176 4-Methylsulfanyl-6-phenyl-1,3,5-triazin-2-ol

4-Methylsulfanyl-6-phenyl-1,3,5-triazin-2-ol

Katalognummer: B13743176
Molekulargewicht: 219.27 g/mol
InChI-Schlüssel: LNZNGZRZPAVAIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylsulfanyl-6-phenyl-1,3,5-triazin-2-ol is a heterocyclic compound belonging to the triazine family. This compound is characterized by a triazine ring substituted with a methylsulfanyl group at the 4-position, a phenyl group at the 6-position, and a hydroxyl group at the 2-position. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylsulfanyl-6-phenyl-1,3,5-triazin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylsulfanyl-6-phenyl-1,3,5-triazine-2-amine with suitable reagents to introduce the hydroxyl group at the 2-position . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as AlCl3 .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylsulfanyl-6-phenyl-1,3,5-triazin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the triazine ring .

Wirkmechanismus

The mechanism of action of 4-Methylsulfanyl-6-phenyl-1,3,5-triazin-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, the triazine ring can interact with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methylsulfanyl-6-phenyl-1,3,5-triazin-2-ol is unique due to the presence of both a methylsulfanyl group and a hydroxyl group on the triazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H9N3OS

Molekulargewicht

219.27 g/mol

IUPAC-Name

4-methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C10H9N3OS/c1-15-10-12-8(11-9(14)13-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,13,14)

InChI-Schlüssel

LNZNGZRZPAVAIL-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC(=O)NC(=N1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.